An In-depth Technical Guide to Determining the Solubility Profile of 2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide
An In-depth Technical Guide to Determining the Solubility Profile of 2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide
I. Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from early in vitro assays through to in vivo efficacy and formulation development. Poor solubility can be a significant impediment, leading to low bioavailability and challenging formulation pathways. This guide provides a comprehensive framework for determining the solubility profile of 2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide (CAS: 1857212-59-9), a substituted sulfonamide, in dimethyl sulfoxide (DMSO) and a representative panel of organic solvents.
This document moves beyond a simple recitation of methods. As a senior application scientist, the focus is on the rationale behind solvent selection, the establishment of self-validating experimental protocols to ensure data integrity, and the clear presentation of results. We will detail the gold-standard isothermal equilibrium (shake-flask) method and subsequent quantification by both High-Performance Liquid Chromatography (HPLC) and gravimetric analysis, providing the user with robust, reproducible, and scientifically sound methodologies.
II. The Foundational Role of Solubility in Drug Discovery
Solubility is a cornerstone of the drug development process.[1] In the initial discovery phases, kinetic solubility assays, often involving the dilution of a concentrated DMSO stock, are used to rank compounds from large libraries.[1][2] As a candidate progresses, a more rigorous understanding of its thermodynamic solubility becomes paramount.[2][3] This thermodynamic value represents the true equilibrium concentration of a compound in a solvent and is essential for:
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Guiding Formulation Efforts: Understanding the solubility limit is the first step in designing appropriate delivery systems, whether it be simple solutions, complexations, or solid dispersions.[1]
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Interpreting Bio-performance: Solubility in biorelevant media can help predict in vivo absorption and bioavailability.[3]
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Ensuring Data Quality in Biological Assays: Undissolved compound can lead to inaccurate potency measurements and misleading structure-activity relationships (SAR).
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Informing Process Chemistry: Solvent selection for crystallization and purification is heavily dependent on solubility data to maximize yield and purity.[4]
Dimethyl sulfoxide (DMSO) is a uniquely powerful, polar aprotic solvent, often called a "super solvent," capable of dissolving an exceptionally wide array of compounds.[5][6] It is the standard for creating high-concentration stock solutions for high-throughput screening (HTS) and biological assays.[7][8] Therefore, determining the solubility limit in DMSO itself is a critical first step, followed by characterization in other organic solvents that represent a range of polarities and functionalities relevant to downstream processing and formulation.[9][10]
III. Solvent Selection: A Strategic Rationale
The choice of solvents for solubility screening should not be arbitrary. It should be a strategic selection designed to probe the compound's behavior in different chemical environments. The solvents listed below are chosen for their diverse physicochemical properties and their relevance in the pharmaceutical industry.[11][12]
| Solvent | Class | Polarity Index | Boiling Point (°C) | Key Rationale & Application |
| DMSO | Dipolar Aprotic | 7.2 | 189 | Universal solvent for primary stock solutions in discovery.[7][13] |
| Methanol | Polar Protic | 5.1 | 64.7 | Simple alcohol, useful in synthesis and as a recrystallization solvent. |
| Ethanol | Polar Protic | 4.3 | 78.4 | Common, low-toxicity solvent for formulation and processing (GRAS). |
| Isopropanol | Polar Protic | 3.9 | 82.5 | Used as a solvent and in crystallization processes. |
| Acetonitrile | Dipolar Aprotic | 5.8 | 81.6 | Common HPLC mobile phase component and reaction solvent.[14] |
| Acetone | Dipolar Aprotic | 5.1 | 56.5 | Versatile solvent for extraction and washing; water miscible.[14] |
| Ethyl Acetate | Moderately Polar | 4.4 | 77.1 | Common extraction and chromatography solvent. |
| Dichloromethane | Halogenated | 3.1 | 39.6 | Powerful, non-polar aprotic solvent for dissolving lipophilic compounds. |
| Tetrahydrofuran (THF) | Ethereal | 4.0 | 66 | Polar aprotic solvent with good solvating power for a range of compounds. |
| Toluene | Aromatic | 2.4 | 110.6 | Non-polar solvent used in synthesis and for poorly soluble compounds. |
Note: Polarity Index and Boiling Point values are approximate and sourced from publicly available data.[15]
IV. Experimental Methodology: A Self-Validating Approach
The following protocols are designed to ensure accuracy and reproducibility, incorporating steps that validate the integrity of the measurement. The cornerstone of thermodynamic solubility determination is the Isothermal Shake-Flask Method , which ensures that the solution has reached equilibrium with the most stable solid form of the compound.[3][16]
Workflow for Solubility Determination
Caption: Decision tree for selecting a quantification method.
V. Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison. Report solubility in standard units such as mg/mL and molarity (mol/L).
Table 2: Solubility Profile of 2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide at 25°C
| Solvent | Classification | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
| DMSO | Dipolar Aprotic | Experimental Value | Calculated Value | HPLC |
| Methanol | Polar Protic | Experimental Value | Calculated Value | HPLC |
| Ethanol | Polar Protic | Experimental Value | Calculated Value | HPLC/Gravimetric |
| Isopropanol | Polar Protic | Experimental Value | Calculated Value | HPLC/Gravimetric |
| Acetonitrile | Dipolar Aprotic | Experimental Value | Calculated Value | HPLC |
| Acetone | Dipolar Aprotic | Experimental Value | Calculated Value | HPLC/Gravimetric |
| Ethyl Acetate | Moderately Polar | Experimental Value | Calculated Value | HPLC/Gravimetric |
| Dichloromethane | Halogenated | Experimental Value | Calculated Value | HPLC/Gravimetric |
| Tetrahydrofuran | Ethereal | Experimental Value | Calculated Value | HPLC/Gravimetric |
| Toluene | Aromatic | Experimental Value | Calculated Value | HPLC/Gravimetric |
Interpretation: The resulting data will provide a comprehensive picture of the compound's behavior. High solubility in polar protic solvents like ethanol may suggest good hydrogen bonding capability. High solubility in non-polar solvents like toluene would indicate lipophilic character. This profile is invaluable for selecting solvent systems for synthesis, purification, and for anticipating challenges in developing aqueous-based formulations.
VI. References
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Title: Gravimetric Methods Source: Chemistry LibreTexts URL: [Link]
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Title: In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data Source: ACS Publications URL: [Link]
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Title: Physicochemical properties of the organic solvents used. Source: ResearchGate URL: [Link]
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Title: Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art Source: MDPI URL: [Link]
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Title: Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup Source: Analytical Methods (RSC Publishing) URL: [Link]
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Title: 2-chloro-4-fluoro-5-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]benzene-1-sulfonamide Source: Molport URL: [Link]
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Title: Environmental Chemistry Methods: Sulfonamide (MON 37 500) Source: EPA URL: [Link]
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Title: Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC Source: ResearchGate URL: [Link]
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Title: Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization Source: PMC - NIH URL: [Link]
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Title: N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide Source: PubChem URL: [Link]
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Title: Synthesis, characterization and biological properties of sulfonamide‐derived compounds and their transition metal complexes Source: ResearchGate URL: [Link]
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Title: 2-Chloro-4-fluoro-N-phenylbenzamide Source: PMC - NIH URL: [Link]
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Title: Dimethyl Sulfoxide (DMSO) Solubility Data Source: ResearchGate URL: [Link]
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Title: DMSO Source: gChem URL: [Link]
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Title: Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides Source: ACS Publications URL: [Link]
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